molecular formula C10H8F3NO4 B14045968 1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one

1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14045968
M. Wt: 263.17 g/mol
InChI Key: DEVBWWSONNNQKB-UHFFFAOYSA-N
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Description

1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenyl ring, along with a propanone moiety

Preparation Methods

The synthesis of 1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one typically involves the nitration of 4-(trifluoromethoxy)acetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group to the aromatic ring, while the Friedel-Crafts acylation attaches the propanone moiety to the phenyl ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .

Chemical Reactions Analysis

1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H8F3NO4

Molecular Weight

263.17 g/mol

IUPAC Name

1-[3-nitro-4-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO4/c1-2-8(15)6-3-4-9(18-10(11,12)13)7(5-6)14(16)17/h3-5H,2H2,1H3

InChI Key

DEVBWWSONNNQKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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